molecular formula C14H23NO4 B1448905 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2098119-97-0

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1448905
M. Wt: 269.34 g/mol
InChI Key: UMOVSENRSQQIBG-UHFFFAOYSA-N
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Description

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2098119-97-0 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 2-(((tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a specific representation of the molecular structure of the compound .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Structural Analysis

  • A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed to probe the topologies of different glutamate receptors. The rigid spirocyclic scaffold fixes the relative spatial arrangement of functional groups, which is crucial for receptor interaction studies (Radchenko, Grygorenko, & Komarov, 2008).
  • Synthesis of novel non-natural spiro[2.3]hexane amino acids as conformationally rigid analogs of γ-aminobutyric acid (GABA) was reported. These compounds are potential modulators of GABAergic cascades in the human central nervous system, illustrating the therapeutic potential of such analogs (Yashin et al., 2017).

Contribution to Medicinal Chemistry

  • Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, highlighting their utility in medicinal chemistry due to their unique three-dimensional shape and varied fluorine substitution patterns. These attributes are significant for drug discovery, providing insights into the interaction between drug molecules and their targets (Chernykh et al., 2016).
  • Efforts towards synthesizing microsporin B highlighted the preparation of key amino acid fragments using an approach that includes cross metathesis and enzymatic kinetic resolution. This work exemplifies the role of such spirocyclic compounds in the synthesis of complex natural products (Swaroop et al., 2014).

Novel Synthetic Approaches

  • The development of synthetic routes to spiro[indole-3,4′-piperidin]-2-ones from tert-butoxycarbonyl piperidine-4-carboxylic acid showcases the versatility of these spirocyclic compounds in synthesizing structurally complex and diverse molecular frameworks (Freund & Mederski, 2000).
  • An efficient synthesis of spirocyclic oxindole analogs demonstrates the potential of these compounds in generating bioactive molecules, highlighting the importance of such structures in the development of new therapeutic agents (Teng, Zhang, & Mendonça, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVSENRSQQIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
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2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

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